![molecular formula C10H11N3O2S2 B14201262 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide CAS No. 828920-60-1](/img/structure/B14201262.png)
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide is an organic compound that features a thiazole ring and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of the hydroxyethylamino group adds to its potential reactivity and biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide typically involves the reaction of 2-aminothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the acid chloride, forming the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole and thiophene derivatives.
Applications De Recherche Scientifique
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethylamino group may facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity. The thiazole and thiophene rings contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Shares the hydroxyethylamino group but lacks the thiazole and thiophene rings.
2-Amino-N-(2-hydroxyethyl)acetamide: Contains a similar hydroxyethylamino group but differs in the core structure.
Thiazole and Thiophene Derivatives: Compounds with similar heterocyclic rings but different substituents.
Uniqueness
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
828920-60-1 |
|---|---|
Formule moléculaire |
C10H11N3O2S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S2/c14-4-3-11-8-6-12-10(17-8)13-9(15)7-2-1-5-16-7/h1-2,5-6,11,14H,3-4H2,(H,12,13,15) |
Clé InChI |
CLWFYJYPBAKEPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


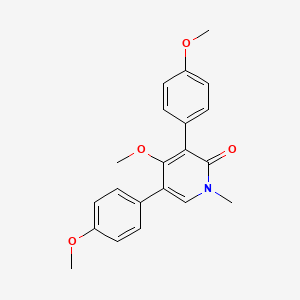
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

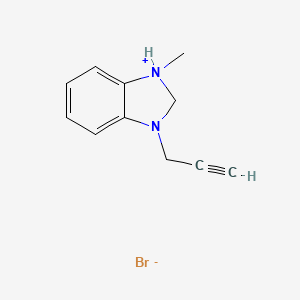
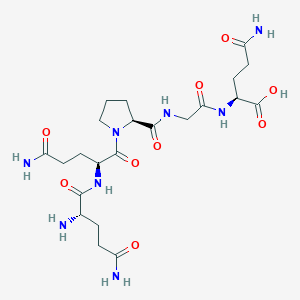
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
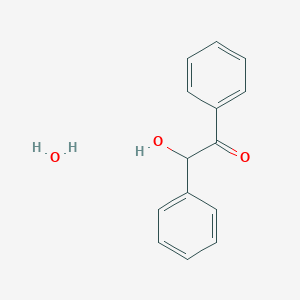
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
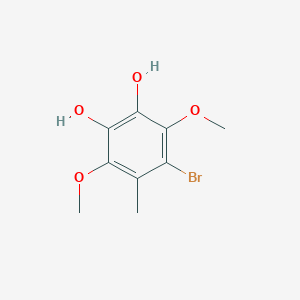
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
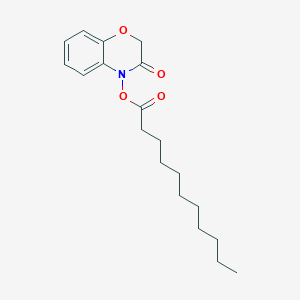
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
